molecular formula C11H13N3O2 B1316649 Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 132272-55-0

Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1316649
M. Wt: 219.24 g/mol
InChI Key: LUFZFPACGZLWDL-UHFFFAOYSA-N
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Description

Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character .


Synthesis Analysis

Imidazopyridine can be synthesized from easily available chemicals. The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis and Pharmacological Activity : Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate is involved in the synthesis of heterocyclic compounds with potential pharmacological activities. For instance, it is used in the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which have been evaluated for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Chemical Transformations

  • Chemical Synthesis of Heterocyclic Compounds : This compound is also utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in preparing pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, showcasing its versatility in chemical transformations (Bakhite et al., 2005).

Novel Synthetic Routes

  • Development of Synthetic Routes : The compound plays a role in developing novel synthetic routes for various chemical structures. For example, it has been used in the synthesis of pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones, indicating its potential in creating complex molecular structures with potential biological activity (Zamora et al., 2004).

Biological Activity Studies

  • Evaluation of Antiulcer Properties : This compound is significant in synthesizing new imidazo[1,2-a]pyridines, which are substituted at the 3-position to act as potential antisecretory and cytoprotective antiulcer agents (Starrett et al., 1989).

Future Directions

The development of new imidazo[1,2-a]pyridine analogues is an active area of research due to their wide range of applications in medicinal chemistry . Future directions may include the exploration of new synthesis methods and the development of new drugs based on this scaffold.

properties

IUPAC Name

ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)8-6-14-5-4-7(2)9(12)10(14)13-8/h4-6H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFZFPACGZLWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=C(C2=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563688
Record name Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

132272-55-0
Record name Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 3
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 4
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 5
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Citations

For This Compound
1
Citations
A GUEIFFIER, JC MILHAVET, Y BLACHE… - Chemical and …, 1990 - jstage.jst.go.jp
The reactions of nitrosyl chloride with 6-and 8-acetamido-7-methylimidazo [1, 2—a] pyridine (7g—i) reveal clear differences of reactivity of these isomeric structures. After …
Number of citations: 15 www.jstage.jst.go.jp

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